2-[[5-[4-(Dimethylsulfamoyl)phenyl]-8-methyl-2-oxo-1,6,7,9-tetrahydropyrrolo[3,2-h]isoquinolin-3-ylidene]amino]oxy-3-hydroxybutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of NS 1209 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired pharmacological properties. The compound is synthesized through a series of reactions, including condensation, cyclization, and sulfonation. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
化学反応の分析
NS 1209 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different analogs.
Substitution: Substitution reactions, particularly involving the sulfonyl group, can be carried out to introduce different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. .
科学的研究の応用
Chemistry: It serves as a model compound for studying AMPA receptor antagonists and their interactions with other molecules.
Biology: NS 1209 is used in research to understand the role of AMPA receptors in cellular signaling and neuroprotection.
Medicine: The compound has been investigated for its potential to treat conditions like epilepsy, neuropathic pain, and stroke. .
作用機序
NS 1209 exerts its effects by antagonizing AMPA receptors, which are a type of glutamate receptor involved in fast synaptic transmission in the central nervous system. By blocking these receptors, NS 1209 inhibits the excitatory effects of glutamate, thereby providing neuroprotection and reducing neuronal excitability. This mechanism is particularly beneficial in conditions like epilepsy and stroke, where excessive neuronal activity can lead to damage .
類似化合物との比較
NS 1209 is unique among AMPA receptor antagonists due to its high selectivity and long-lasting effects. Similar compounds include:
Allopregnanolone: A neurosteroid with similar neuroprotective properties.
Brivaracetam: An antiepileptic drug with a different mechanism of action but similar therapeutic applications.
Ganaxolone: Another neurosteroid used in the treatment of epilepsy.
Selurampanel: An AMPA receptor antagonist with similar pharmacological effects
特性
分子式 |
C24H28N4O7S |
---|---|
分子量 |
516.6 g/mol |
IUPAC名 |
2-[[5-[4-(dimethylsulfamoyl)phenyl]-8-methyl-2-oxo-1,6,7,9-tetrahydropyrrolo[3,2-h]isoquinolin-3-ylidene]amino]oxy-3-hydroxybutanoic acid |
InChI |
InChI=1S/C24H28N4O7S/c1-13(29)22(24(31)32)35-26-21-18-11-17(14-5-7-15(8-6-14)36(33,34)27(2)3)16-9-10-28(4)12-19(16)20(18)25-23(21)30/h5-8,11,13,22,29H,9-10,12H2,1-4H3,(H,31,32)(H,25,26,30) |
InChIキー |
HUFZQYCALCEHMB-UHFFFAOYSA-N |
正規SMILES |
CC(C(C(=O)O)ON=C1C2=C(C3=C(CCN(C3)C)C(=C2)C4=CC=C(C=C4)S(=O)(=O)N(C)C)NC1=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。